2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide
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Overview
Description
2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Chemical Reactions Analysis
2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that thiazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety. What sets this compound apart is the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its biological activity.
Properties
Molecular Formula |
C9H7F3N2OS |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-sulfanylidene-2-[4-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)5-1-3-6(4-2-5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
UCVRVABFSZEJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)C(=O)N |
Origin of Product |
United States |
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